REACTION_SMILES
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[C:9]([CH3:10])([CH3:11])([CH3:12])[Mg:13][Cl:14].[CH2:15]([O:16][CH2:17][CH3:18])[CH3:19].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[Cl-:21].[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[Cl:8].[Cu:27]([I:28])[I:29].[Na+:20]>>[c:2]1([C:9]([CH3:10])([CH3:11])[CH3:12])[n:3][cH:4][cH:5][cH:6][c:7]1[Cl:8]
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Name
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CC(C)(C)[Mg]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cccnc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1ncccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |